molecular formula C14H20N5O12P3 B12422661 7-Deaza-7-propargylamino-dATP

7-Deaza-7-propargylamino-dATP

Cat. No.: B12422661
M. Wt: 543.26 g/mol
InChI Key: PCAJRNFTCPOUJA-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate is a modified nucleotide analog of deoxyadenosine triphosphate. It is commonly used in the field of gene sequencing and molecular biology due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor.

Industrial Production Methods

Industrial production methods for 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate typically involve large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are essential for its application in scientific research .

Chemical Reactions Analysis

Types of Reactions

7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate is unique due to its propargylamino group, which provides distinct chemical properties and interactions with DNA polymerases. This makes it particularly valuable in applications requiring high specificity and efficiency .

Properties

Molecular Formula

C14H20N5O12P3

Molecular Weight

543.26 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H20N5O12P3/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23)/t9-,10+,11+/m0/s1

InChI Key

PCAJRNFTCPOUJA-HBNTYKKESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.